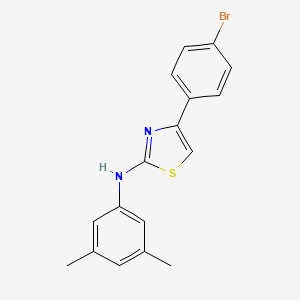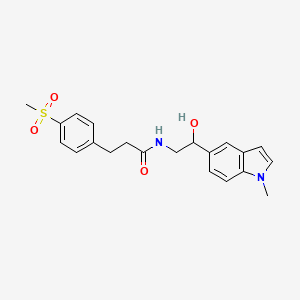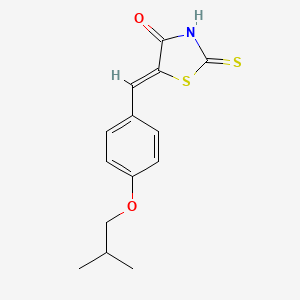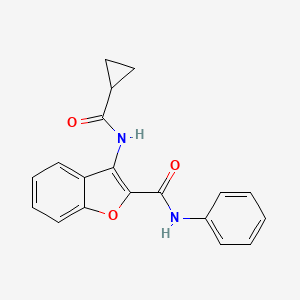![molecular formula C23H31FN2O2 B2802317 Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705692-50-7](/img/structure/B2802317.png)
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a cyclohexenyl group, a bipiperidinyl group, and a fluorophenoxy group, all connected by methanone linkages .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the functional groups within the molecule. Cyclohexenone is a six-membered ring with a double bond and a ketone functional group . Bipiperidine is a type of piperidine, a six-membered ring with one nitrogen atom . The fluorophenoxy group consists of a phenyl ring with a fluorine atom and an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the double bond in the cyclohexenone could undergo reactions such as nucleophilic conjugate addition or Michael addition . The presence of the nitrogen in the bipiperidinyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atom could influence its polarity and therefore its solubility in different solvents .Applications De Recherche Scientifique
Catalytic Oxidation Processes
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This review discusses the controllable oxidation reactions of cyclohexene, leading to various products with different oxidation states and functional groups. Such products are crucial intermediates in the chemical industry, highlighting the synthetic value of selective catalytic oxidation processes for applications both in academia and industry (Cao et al., 2018).
Fluorescent Chemosensors
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol (DFP) : This review focuses on DFP-based compounds as chemosensors for detecting metal ions, anions, and neutral molecules, showcasing the high selectivity and sensitivity of these chemosensors. The review emphasizes the potential of DFP as a fluorophoric platform for developing new chemosensors, suggesting a parallel interest in exploring similar functionalities within other compounds (Roy, 2021).
Enzymatic Degradation and Polymer Synthesis
Applications of Redox Mediators in the Treatment of Organic Pollutants Using Oxidoreductive Enzymes : This review examines the role of redox mediators in enhancing the efficiency of enzymes in degrading recalcitrant compounds in wastewater. Enzymes such as laccases, peroxidases, and others are discussed for their potential in environmental remediation and the transformation of pollutants, suggesting the relevance of such processes in the context of the compound's potential applications (Husain & Husain, 2007).
Synthesis and Applications of Phosphonic Acids
Phosphonic Acid Preparation and Applications
: This comprehensive review discusses the synthesis of phosphonic acids and their diverse applications, including drug development, surface functionalization, and as components in supramolecular materials. Given the structural analogy of phosphonic acids with phosphate moieties, this review highlights the importance of such compounds in various research fields, potentially aligning with the interests in the functionalities of "Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone" (Sevrain et al., 2017).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-21-8-4-5-9-22(21)28-20-12-16-25(17-13-20)19-10-14-26(15-11-19)23(27)18-6-2-1-3-7-18/h1-2,4-5,8-9,18-20H,3,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKACDPPLPGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)
![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)


![2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B2802243.png)


![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2802249.png)
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B2802253.png)
![N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2802254.png)

